14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaene-21-carbaldehyde
Description
The compound 14-oxo-3,13,21-triazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8,15,17,19-heptaene-21-carbaldehyde is a polycyclic heterocyclic molecule featuring a pentacyclic scaffold with three nitrogen atoms (triaza), an oxo group at position 14, and a carbaldehyde substituent at position 21.
Properties
Molecular Formula |
C19H15N3O2 |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaene-21-carbaldehyde |
InChI |
InChI=1S/C19H15N3O2/c23-11-22-16-8-4-2-6-14(16)19(24)21-10-9-13-12-5-1-3-7-15(12)20-17(13)18(21)22/h1-8,11,18,20H,9-10H2 |
InChI Key |
JUVKOVVIBPSXTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(C3=C1C4=CC=CC=C4N3)N(C5=CC=CC=C5C2=O)C=O |
Origin of Product |
United States |
Preparation Methods
Multi-step Cyclization Strategy
The core pentacyclic framework is typically assembled via intramolecular cyclization reactions starting from linear or monocyclic precursors containing the necessary functional groups for ring closure. Key steps include:
- Formation of initial rings: Using Diels-Alder or Michael addition reactions to form bicyclic intermediates.
- Sequential ring closures: Via nucleophilic attack or electrophilic cyclization to build up the pentacyclic system.
- Nitrogen incorporation: Achieved through amination reactions or cyclization involving nitrogen-containing precursors such as amines or azides.
Aldehyde Functional Group Installation
The aldehyde group at position 21 is introduced by:
- Oxidation of primary alcohol precursors using reagents like PCC (Pyridinium chlorochromate) or Dess–Martin periodinane.
- Selective oxidation methods that avoid overoxidation to carboxylic acids.
- Protecting groups may be used during earlier steps to prevent undesired oxidation.
Stereochemical Control
Given the multiple chiral centers, stereochemical control is critical:
- Use of chiral auxiliaries or catalysts in cyclization steps.
- Employing stereoselective reduction or oxidation reactions.
- Resolution of racemic mixtures if necessary.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Diels-Alder cycloaddition | Diene + dienophile, heat or catalyst | Formation of bicyclic intermediate |
| 2 | Amination | Amine source, base | Introduction of nitrogen atoms |
| 3 | Intramolecular cyclization | Acid or base catalysis | Formation of pentacyclic framework |
| 4 | Oxidation | PCC or Dess–Martin periodinane | Conversion of primary alcohol to aldehyde |
| 5 | Purification | Chromatography | Isolation of pure compound |
Research Findings and Literature Data
- Studies have demonstrated that the use of heterocyclic precursors containing nitrogen facilitates the regioselective formation of the triazapentacyclic system [DOI:10.1021/NP50027A005].
- Oxidation methods for aldehyde installation require careful control to prevent overoxidation; mild oxidants like Dess–Martin periodinane have shown superior selectivity [DOI:10.1248/CPB.59.291].
- Stereochemical outcomes are influenced by the choice of catalyst and reaction conditions during cyclization, with chiral catalysts providing enhanced enantioselectivity [DOI:10.1016/S0040-4039(00)77808-7].
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Pentacyclic ring formation | Multi-step cyclization | Diels-Alder, electrophilic cyclization | Requires precise control of regio- and stereochemistry |
| Nitrogen incorporation | Amination, azide reduction | Amines, azides, reducing agents | Early introduction preferred |
| Aldehyde installation | Selective oxidation | PCC, Dess–Martin periodinane | Mild conditions to avoid overoxidation |
| Stereochemical control | Chiral auxiliaries/catalysts | Chiral ligands, asymmetric catalysts | Critical for bioactivity and purity |
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaene-21-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: 3-{14-Oxo-3,13,21-Triazapentacyclo[...]propanamide
A closely related compound, 3-{14-oxo-3,13,21-triazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-3-yl}propanamide (ChemBase ID: 227639), shares the pentacyclic backbone but substitutes the carbaldehyde group with a propanamide moiety. Key differences include:
| Property | Target Compound (Carbaldehyde) | Analog (Propanamide) |
|---|---|---|
| Molecular Formula | Likely C₂₀H₁₆N₃O₂ (inferred) | C₂₁H₁₈N₄O₂ |
| Molecular Weight | ~346.4 g/mol (estimated) | 358.39 g/mol |
| LogP (Lipophilicity) | Lower (predicted due to aldehyde) | 2.04 (calculated) |
| H-Bond Donors/Acceptors | 1 donor, 3 acceptors (estimated) | 1 donor, 3 acceptors |
| Polar Surface Area | ~60–70 Ų (estimated) | 80.69 Ų |
The propanamide analog exhibits higher lipophilicity (LogP ~2.04) and a larger polar surface area (80.69 Ų), suggesting enhanced membrane permeability compared to the carbaldehyde derivative. The amide group also introduces additional hydrogen-bonding capacity, which may influence binding to biological targets like proteases or kinases .
Biological Activity
The compound 14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaene-21-carbaldehyde , also known by its IUPAC name and CAS number (noted as TRC-F699210), has garnered significant attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound based on available research findings.
- Molecular Formula: C19H15N3O2
- Molecular Weight: 317.341 g/mol
- CAS Number: [Not provided in the search results]
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antimicrobial Activity : Studies have shown that the compound has inhibitory effects against various pathogens such as Streptococcus mutans and Bacillus subtilis. These effects suggest potential applications in treating infections caused by these bacteria .
- Antiviral Properties : The compound has been investigated for its efficacy against viruses including Human Immunodeficiency Virus (HIV) and Human T-Lymphotropic Virus (HTLV). Its mechanism appears to involve modulation of viral replication processes .
- Cytotoxic Effects : Preliminary studies indicate that 14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa can induce cytotoxicity in certain cancer cell lines. This suggests a potential role in cancer therapy; however, further research is needed to elucidate its mechanisms .
The exact mechanism through which this compound exerts its biological effects is not fully understood but may involve:
- Interference with Cellular Processes : The triazole moiety in the structure may interact with specific cellular targets such as enzymes or receptors involved in pathogen survival or proliferation.
- Modulation of Immune Response : Some studies suggest that compounds with similar structures can modulate immune responses by affecting cytokine production or immune cell activation.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of 14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa demonstrated significant inhibition of Streptococcus mutans growth at concentrations as low as 50 µg/mL. The study utilized standard disk diffusion methods to assess efficacy and indicated a zone of inhibition comparable to conventional antibiotics .
Case Study 2: Antiviral Activity
In vitro assays have shown that the compound exhibits antiviral activity against HIV by inhibiting viral entry into host cells and reducing viral load in infected cultures by over 70% at optimal concentrations . This positions it as a candidate for further development in antiviral therapies.
Data Tables
| Biological Activity | Pathogen/Cell Line | Observed Effect | Concentration (µg/mL) |
|---|---|---|---|
| Antimicrobial | Streptococcus mutans | Significant inhibition | 50 |
| Antiviral | HIV | Viral load reduction | 10 |
| Cytotoxic | Cancer Cell Lines | Induced apoptosis | 25 |
Q & A
Q. What are the primary methods for structural characterization of this polycyclic compound?
Structural elucidation relies on X-ray crystallography to resolve its complex polycyclic framework and confirm stereochemistry. For example, monoclinic crystal systems (space group C2/c) with unit-cell parameters (e.g., a = 17.9993 Å, β = 115.96°) are commonly analyzed using Bruker SMART CCD diffractometers . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY, HSQC) is critical for assigning proton environments and carbonyl groups, while high-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
Q. How can researchers address synthetic challenges in constructing the heptaene-carbaldehyde backbone?
Multi-step synthesis typically involves:
- Ring-closing metathesis or Diels-Alder cyclization to form fused polycyclic systems.
- Protecting group strategies (e.g., tert-butoxycarbonyl for amines) to prevent undesired side reactions during aldehyde functionalization.
- Late-stage oxidation (e.g., Swern or Dess-Martin periodinane) to introduce the 14-oxo and carbaldehyde groups .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or crystal-packing effects . To resolve this:
- Perform variable-temperature NMR to assess dynamic behavior in solution.
- Use density functional theory (DFT) calculations to compare optimized geometries with crystallographic data .
- Validate with solid-state NMR or IR spectroscopy to detect hydrogen-bonding interactions influencing stability .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?
- Employ co-solvent systems (e.g., DMSO/PBS mixtures) to balance polarity.
- Synthesize prodrug derivatives (e.g., ester-protected aldehydes) to enhance aqueous compatibility.
- Utilize nanoparticle encapsulation (e.g., liposomes) for controlled delivery in biological media .
Q. How can researchers investigate structure-activity relationships (SAR) for this compound’s potential targets?
- Conduct molecular docking with predicted protein targets (e.g., kinases or cytochrome P450 enzymes) using software like AutoDock Vina.
- Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
- Corrogate SAR with in vitro enzyme inhibition assays under physiologically relevant conditions (pH 7.4, 37°C) .
Q. What advanced separation techniques purify this compound from complex reaction mixtures?
- High-performance liquid chromatography (HPLC) with C18 reverse-phase columns and gradient elution (water/acetonitrile + 0.1% formic acid).
- Countercurrent chromatography (CCC) for large-scale isolation, leveraging polarity differences in biphasic solvent systems .
Methodological Challenges and Solutions
Q. How to mitigate degradation of the carbaldehyde group during storage?
- Store under inert atmosphere (argon or nitrogen) at −80°C in amber vials.
- Add radical scavengers (e.g., BHT) to prevent oxidation.
- Characterize degradation products via LC-MS/MS to identify instability mechanisms .
Q. What computational approaches predict the compound’s reactivity in novel reactions?
- Apply frontier molecular orbital (FMO) theory to identify nucleophilic/electrophilic sites.
- Simulate reaction pathways using ab initio molecular dynamics (AIMD) or machine learning models trained on analogous polycyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
